2-Iodo-6-(trifluoromethyl)benzyl alcohol
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Overview
Description
2-Iodo-6-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H6F3IO It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a benzyl alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-(trifluoromethyl)benzyl alcohol typically involves the iodination of 6-(trifluoromethyl)benzyl alcohol. One common method is the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the benzyl alcohol ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-6-(trifluoromethyl)benzyl alcohol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Formation of 2-Iodo-6-(trifluoromethyl)benzaldehyde or 2-Iodo-6-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-Hydro-6-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
2-Iodo-6-(trifluoromethyl)benzyl alcohol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Iodo-6-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The presence of the iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to the modulation of biochemical pathways and the exertion of specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)benzyl alcohol
- 2-Bromo-6-(trifluoromethyl)benzyl alcohol
- 2-Chloro-6-(trifluoromethyl)benzyl alcohol
Uniqueness
2-Iodo-6-(trifluoromethyl)benzyl alcohol is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its fluorine, bromine, and chlorine analogs. The iodine atom can participate in specific reactions and interactions that are not possible with other halogens, making this compound valuable for certain applications .
Properties
Molecular Formula |
C8H6F3IO |
---|---|
Molecular Weight |
302.03 g/mol |
IUPAC Name |
[2-iodo-6-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H6F3IO/c9-8(10,11)6-2-1-3-7(12)5(6)4-13/h1-3,13H,4H2 |
InChI Key |
BRKOTFQOCRDEBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)CO)C(F)(F)F |
Origin of Product |
United States |
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